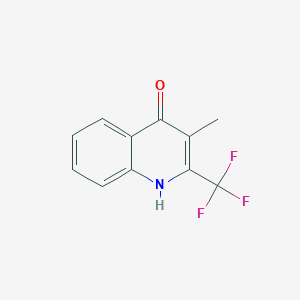

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core substituted with a trifluoromethyl group at the 2-position and a methyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-methylbenzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

化学反応の分析

Oxidation Reactions

The quinolin-4-one scaffold undergoes oxidation at the nitrogen atom and adjacent positions:

-

N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids generates the corresponding N-oxide derivative.

-

Ring Oxidation : Strong oxidants like KMnO₄ transform the quinoline ring into quinoline-2,3-dicarboxylic acid derivatives under acidic conditions .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), acetic acid, 80°C | 3-methyl-2-(CF₃)-quinolin-4-one N-oxide | 72 | |

| mCPBA, DCM, 25°C | N-oxide with retained CF₃ group | 85 |

Reduction Reactions

The keto group and aromatic system participate in selective reductions:

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 4-keto group to a secondary alcohol, forming 3-methyl-2-(trifluoromethyl)-1,4-dihydroquinolin-4-ol.

-

Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the quinoline ring to tetrahydroquinoline derivatives .

| Reducing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | 4-hydroxy-1,4-dihydroquinoline | >90% | |

| H₂ (1 atm), 10% Pd/C, EtOAc | 1,2,3,4-tetrahydroquinoline | 68 |

Nucleophilic Substitution

The 3-methyl and trifluoromethyl groups direct electrophilic attacks, while the 4-keto group enables nucleophilic additions:

-

Halogenation : NBS or I₂ selectively substitutes the 3-methyl group, forming 3-bromo/I-substituted derivatives .

-

Amination : NH₃/MeOH under pressure replaces the 4-keto oxygen with an amino group .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 3-bromo-2-CF₃-quinolin-4-one | |

| Amination | NH₃ (g), MeOH, 100°C, 12 hrs | 4-aminoquinoline derivative |

Cross-Coupling Reactions

The 3-methyl group participates in transition-metal-catalyzed couplings:

| Coupling Type | Conditions | Product Scope | Yield Range | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 3-arylquinolin-4-ones | 45-82% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | 3-alkynyl derivatives | 50-75% |

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and coordination:

-

Keto-Enol Tautomerism : In basic media (pH >10), enolate formation occurs at C4, enabling alkylation.

-

Metal Complexation : The N,O-chelation site binds transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes .

| pH Range | Dominant Form | Applications |

|---|---|---|

| <7 | Keto tautomer | Drug-receptor interactions |

| 8-10 | Enolate | Synthesis of C4-alkylated derivatives |

| >10 | Fully deprotonated enolate | Metal-organic frameworks |

Biologically Relevant Modifications

Derivatization enhances pharmacological properties:

-

Prodrug Synthesis : Phosphorylation/esterification of the 4-keto group improves bioavailability .

-

Antimalarial Activity : Introduction of diarylether side chains at C3 (via Suzuki coupling) yields compounds with IC₅₀ <10 nM against Plasmodium .

| Derivative Class | Biological Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 3-Diarylether derivatives | Plasmodium cytochrome bc₁ | 2.8 nM | |

| 4-Phosphate esters | Improved membrane permeability | N/A |

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

3-Methyl-2-(trifluoromethyl)-1H-quinolin-4-one serves as a crucial building block in the synthesis of more complex fluorinated quinoline derivatives. The presence of the trifluoromethyl group enhances the reactivity and stability of the compound, making it valuable in organic synthesis.

Reactions and Derivatives

The compound can undergo various chemical transformations:

- Oxidation : Produces quinoline N-oxides.

- Reduction : Yields tetrahydroquinoline derivatives.

- Substitution : Leads to various substituted quinoline derivatives, expanding the library of quinoline-based compounds for further research and application.

Biological Applications

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. In vitro studies have demonstrated that this compound derivatives show significant activity against a range of bacterial strains, outperforming their non-substituted analogs. This suggests potential applications in developing new antibacterial agents.

Anticancer Properties

The compound has been investigated for its anticancer effects. In zebrafish embryo models, derivatives of this compound have shown increased rates of apoptosis in cancer cells. This highlights its potential as a candidate for cancer therapeutics, particularly in targeting specific cancer cell pathways .

Medicinal Chemistry

Drug Development

The unique properties of this compound make it a candidate for drug development aimed at treating infectious diseases and cancer. Its ability to inhibit critical enzymes involved in disease processes has been a focal point in medicinal chemistry research. The trifluoromethyl group enhances interaction with biological targets, increasing efficacy against pathogens and cancer cells .

Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that introducing trifluoromethyl groups significantly improved the antimicrobial efficacy of quinoline derivatives compared to their non-substituted counterparts. The results indicated a correlation between structural modifications and biological activity, suggesting pathways for developing new antibiotics.

Anticancer Studies

In a zebrafish embryo model, compounds derived from quinoline were assessed for cytotoxicity. The presence of the trifluoromethyl group correlated with higher rates of apoptosis in cancer cells. This finding supports the notion that structural modifications can enhance therapeutic potential against cancer .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex fluorinated compounds | Enhances reactivity and stability |

| Antimicrobial Activity | Effective against various bacterial strains | Improved efficacy with trifluoromethyl substitution |

| Anticancer Properties | Induces apoptosis in cancer cells | Higher cytotoxicity rates linked to trifluoromethyl group |

| Drug Development | Potential candidate for new therapeutics | Effective against infectious diseases and cancer |

作用機序

The mechanism of action of 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.

類似化合物との比較

Similar Compounds

- 2-(trifluoromethyl)quinoline

- 3-methylquinoline

- 4-hydroxyquinoline

Uniqueness

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one is unique due to the presence of both a trifluoromethyl group and a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new drugs and materials. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding affinity to molecular targets.

生物活性

3-Methyl-2-(trifluoromethyl)-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a methyl group at the 3-position and a trifluoromethyl group at the 2-position of the quinoline ring. Its molecular formula is C11H8F3N with a molecular weight of 227.18 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication, thereby exhibiting potential anticancer properties.

- Antimicrobial Activity : It has been shown to possess antimicrobial properties, making it a candidate for further development against bacterial infections.

- Antimalarial Properties : Similar compounds have demonstrated efficacy against Plasmodium falciparum, suggesting that this compound could also exhibit similar activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.

Anticancer Activity

The compound has been investigated for its potential anticancer effects, particularly through mechanisms involving DNA interaction and enzyme inhibition. Preliminary studies suggest that it may inhibit cancer cell proliferation in specific cancer types.

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinoline derivatives similar to this compound:

- Antimycobacterial Activity :

- Antimalarial Efficacy :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Potential enzyme inhibitor |

| 6-Chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one | Antimalarial | IC50 = 3.07 nM against P. berghei |

| Hydroxy-2-dodecyl-4-(1H)-quinolone (HDQ) | Antimycobacterial | Multi-target inhibition mechanism |

特性

IUPAC Name |

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-9(16)7-4-2-3-5-8(7)15-10(6)11(12,13)14/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUOILISZMHHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2C1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。